2,3,3-Trimethyl-5-nitro-1-propyl-3H-indol-1-ium perchlorate
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Overview
Description
2,3,3-Trimethyl-5-nitro-1-propyl-3H-indol-1-ium perchlorate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological and pharmacological activities. This compound is characterized by its unique structural features, including a nitro group at the 5-position and a propyl group at the 1-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-5-nitro-1-propyl-3H-indol-1-ium perchlorate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of Substituents: The trimethyl and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Nitration: The nitro group can be introduced at the 5-position through nitration using a mixture of concentrated nitric and sulfuric acids.
Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the indolium compound with perchloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyl-5-nitro-1-propyl-3H-indol-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Ammonia, amines, and thiols.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Oxides: Formed by the oxidation of the compound.
Substituted Indoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2,3,3-Trimethyl-5-nitro-1-propyl-3H-indol-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other indole derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-5-nitro-1-propyl-3H-indol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethyl-1-propyl-3H-indol-1-ium iodide: Similar structure but with an iodide counterion instead of perchlorate.
2,3,3-Trimethyl-5-nitro-1-propyl-3H-indol-1-ium chloride: Similar structure but with a chloride counterion.
Uniqueness
2,3,3-Trimethyl-5-nitro-1-propyl-3H-indol-1-ium perchlorate is unique due to its perchlorate counterion, which can influence its solubility, stability, and reactivity compared to other similar compounds. The presence of the nitro group also imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
667427-11-4 |
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Molecular Formula |
C14H19ClN2O6 |
Molecular Weight |
346.76 g/mol |
IUPAC Name |
2,3,3-trimethyl-5-nitro-1-propylindol-1-ium;perchlorate |
InChI |
InChI=1S/C14H19N2O2.ClHO4/c1-5-8-15-10(2)14(3,4)12-9-11(16(17)18)6-7-13(12)15;2-1(3,4)5/h6-7,9H,5,8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
GQPKMBVUBHNIAF-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+]1=C(C(C2=C1C=CC(=C2)[N+](=O)[O-])(C)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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